
2-Cinnamoyloxyethyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cinnamoyloxyethyl acrylate is an organic compound with the molecular formula C14H14O4. It is a derivative of cinnamic acid and acrylic acid, featuring both an acrylate and a cinnamoyloxy group. This compound is known for its applications in polymer chemistry, particularly in the synthesis of block copolymers and other advanced materials .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cinnamoyloxyethyl acrylate typically involves the esterification of cinnamic acid with 2-hydroxyethyl acrylate. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound .
化学反应分析
Types of Reactions
2-Cinnamoyloxyethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Photo-crosslinking: The cinnamoyl group can undergo [2+2] cycloaddition upon UV irradiation, leading to crosslinked networks.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Photo-crosslinking: UV light sources are used to induce the cycloaddition reaction.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products
Polymerization: Produces polymers with varying properties depending on the comonomers used.
Photo-crosslinking: Results in crosslinked polymer networks.
Hydrolysis: Yields cinnamic acid and 2-hydroxyethyl acrylate.
科学研究应用
2-Cinnamoyloxyethyl acrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of block copolymers and other advanced materials.
Nanotechnology: Employed in the fabrication of SiO2 hollow microspheres with unique structures.
Biomedical Engineering: Investigated for its potential in drug delivery systems and tissue engineering.
Material Science: Utilized in the development of self-healing polymers and other smart materials.
作用机制
The mechanism of action of 2-Cinnamoyloxyethyl acrylate primarily involves its ability to undergo polymerization and photo-crosslinking. The cinnamoyl group can form [2+2] cycloadducts upon UV irradiation, leading to the formation of crosslinked networks. This property is exploited in the development of self-healing polymers and other advanced materials . The acrylate group allows for polymerization, enabling the synthesis of various polymeric materials .
相似化合物的比较
Similar Compounds
2-Cyanoethyl Acrylate: Another acrylate derivative with a cyano group instead of a cinnamoyloxy group.
2-Hydroxyethyl Acrylate: Lacks the cinnamoyloxy group but shares the acrylate functionality.
Cinnamoyl Chloride: Contains the cinnamoyl group but lacks the acrylate functionality.
Uniqueness
2-Cinnamoyloxyethyl acrylate is unique due to its dual functionality, combining the properties of both cinnamoyl and acrylate groups. This dual functionality allows for versatile applications in polymer chemistry, nanotechnology, and material science .
属性
分子式 |
C14H14O4 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC 名称 |
2-prop-2-enoyloxyethyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C14H14O4/c1-2-13(15)17-10-11-18-14(16)9-8-12-6-4-3-5-7-12/h2-9H,1,10-11H2/b9-8+ |
InChI 键 |
WWFHNTLFRMYXKQ-CMDGGOBGSA-N |
手性 SMILES |
C=CC(=O)OCCOC(=O)/C=C/C1=CC=CC=C1 |
规范 SMILES |
C=CC(=O)OCCOC(=O)C=CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan](/img/structure/B12094509.png)
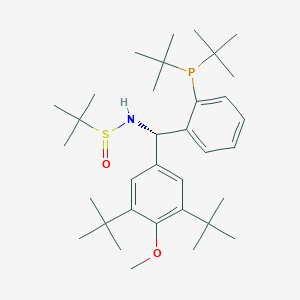
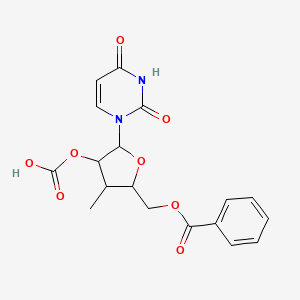
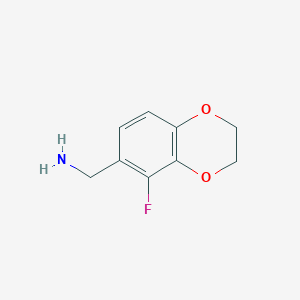
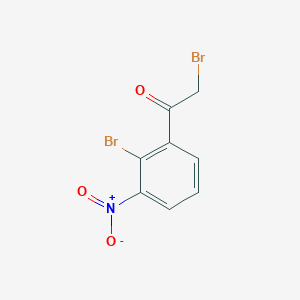


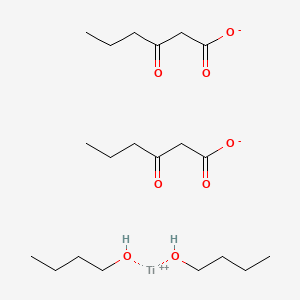
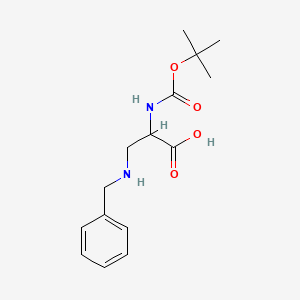

![[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate](/img/structure/B12094547.png)
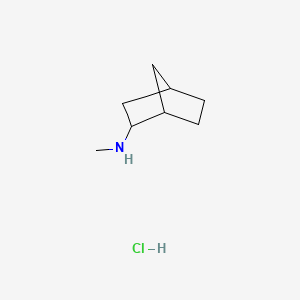

![N-(2-{[(5-bromothien-2-yl)methyl]thio}ethyl)-2-chloroacetamide](/img/structure/B12094560.png)
